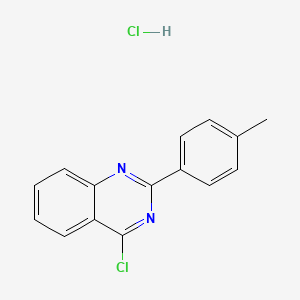
2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a tert-butyl group attached to the phenyl ring and a chlorine atom at the 4-position of the quinazoline ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylaniline and 4-chlorobenzoyl chloride.
Formation of Intermediate: 4-tert-butylaniline reacts with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring.
Hydrochloride Formation: The final step involves the conversion of the quinazoline compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the quinazoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. Conditions involve the use of a base such as potassium phosphate and solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the quinazoline ring with the boronic acid derivative.
Applications De Recherche Scientifique
2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a probe to investigate the function of specific proteins or enzymes.
Medicine: It has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and activity. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired biological or chemical effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: A related compound with a similar tert-butyl group attached to the phenyl ring.
4-Chloroquinazoline: A simpler quinazoline derivative with a chlorine atom at the 4-position.
2-(4-tert-Butylphenyl)ethanol: Another compound with a tert-butylphenyl group but with an ethanol moiety instead of a quinazoline ring.
Uniqueness
2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride is unique due to the combination of its tert-butylphenyl and chloroquinazoline moieties This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-4-chloroquinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2.ClH/c1-18(2,3)13-10-8-12(9-11-13)17-20-15-7-5-4-6-14(15)16(19)21-17;/h4-11H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMYOKDCVTCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
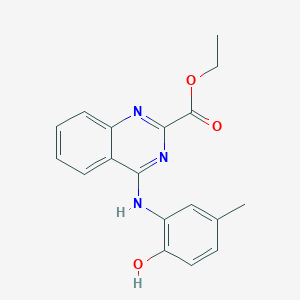
![Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate](/img/structure/B7745463.png)



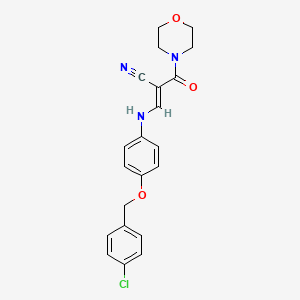

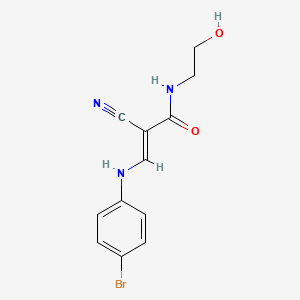
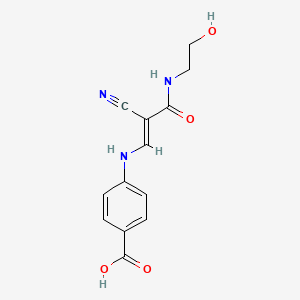
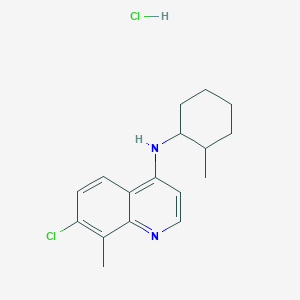
![N,N-dimethylformamide;4-[(2,6,8-trimethylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7745528.png)
![N,N-dimethylformamide;3-[(2,8-dimethylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7745536.png)
